molecular formula C13H14 B6276462 1-cyclopentyl-2-ethynylbenzene CAS No. 2763756-61-0

1-cyclopentyl-2-ethynylbenzene

Cat. No.: B6276462
CAS No.: 2763756-61-0
M. Wt: 170.3
InChI Key:
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Description

1-Cyclopentyl-2-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopentyl group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-2-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with cyclopentyl halides under Friedel-Crafts alkylation conditions. The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by Sonogashira coupling. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-2-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Various electrophiles such as halogens (Br₂, Cl₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of 1-cyclopentyl-2-ethylbenzene.

    Substitution: Formation of substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-Cyclopentyl-2-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-2-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the cyclopentyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and binding affinity in different chemical and biological contexts.

Comparison with Similar Compounds

    1-Cyclopentyl-2-ethynylbenzene: Unique due to the presence of both cyclopentyl and ethynyl groups.

    1-Cyclopentylbenzene: Lacks the ethynyl group, resulting in different reactivity and applications.

    2-Ethynylbenzene: Lacks the cyclopentyl group, affecting its steric and electronic properties.

Uniqueness: this compound stands out due to the combination of the cyclopentyl and ethynyl groups, which confer unique reactivity and potential applications in various fields. The presence of both groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopentyl-2-ethynylbenzene involves the alkylation of cyclopentylmagnesium bromide with 2-bromoethylbenzene followed by deprotonation of the resulting product with sodium hydride and subsequent elimination of hydrogen bromide.", "Starting Materials": [ "Cyclopentylmagnesium bromide", "2-bromoethylbenzene", "Sodium hydride" ], "Reaction": [ "Add cyclopentylmagnesium bromide to a solution of 2-bromoethylbenzene in anhydrous ether at low temperature", "Allow the reaction mixture to warm to room temperature and stir for several hours", "Quench the reaction with water and extract the organic layer", "Dry the organic layer over magnesium sulfate and concentrate under reduced pressure", "Add sodium hydride to the resulting product in anhydrous ether", "Stir the mixture at room temperature for several hours", "Heat the mixture to reflux and stir for several more hours", "Cool the mixture and quench with water", "Extract the organic layer and dry over magnesium sulfate", "Concentrate under reduced pressure to obtain 1-cyclopentyl-2-ethynylbenzene" ] }

CAS No.

2763756-61-0

Molecular Formula

C13H14

Molecular Weight

170.3

Purity

95

Origin of Product

United States

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